molecular formula C8H8OS B1346800 Cyclopropyl 2-thienyl ketone CAS No. 6193-47-1

Cyclopropyl 2-thienyl ketone

Cat. No.: B1346800
CAS No.: 6193-47-1
M. Wt: 152.22 g/mol
InChI Key: PJDFNFSTSCAKPC-UHFFFAOYSA-N
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Description

Cyclopropyl 2-thienyl ketone is an organic compound with the molecular formula C8H8OS. It is characterized by a cyclopropyl group attached to a thienyl ketone structure.

Scientific Research Applications

Cyclopropyl 2-thienyl ketone has several applications in scientific research:

Future Directions

The study of Cyclopropyl 2-thienyl ketone and similar compounds is ongoing. For instance, research into the use of SmI2 in contemporary radical catalysis, which could involve compounds like this compound, is a potential future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2-thienyl ketone can be synthesized through several methods. One common approach involves the dimerization of 2-thienyl acetic acid, yielding the desired ketone with a yield of approximately 60%. The product can be purified by distillation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2-thienyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products:

Mechanism of Action

The mechanism of action of Cyclopropyl 2-thienyl ketone involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, particularly under photoredox catalysis, which involves the cleavage of carbon-carbon bonds and the formation of new products. This process is facilitated by the use of Lewis acid and copper catalysis .

Comparison with Similar Compounds

Cyclopropyl 2-thienyl ketone can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of both a cyclopropyl group and a thienyl ketone structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

cyclopropyl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8OS/c9-8(6-3-4-6)7-2-1-5-10-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDFNFSTSCAKPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210967
Record name Cyclopropyl 2-thienyl ketone
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6193-47-1
Record name Cyclopropyl-2-thienylmethanone
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Record name Cyclopropyl 2-thienyl ketone
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Record name 6193-47-1
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Record name Cyclopropyl 2-thienyl ketone
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Record name Cyclopropyl 2-thienyl ketone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Cyclopropyl 2-thienyl ketone react with samarium diiodide?

A1: When this compound reacts with the samarium diiodide/HMPA complex, it undergoes a unique reductive dimerization. Unlike other alkyl cyclopropyl ketones that form 1,8-diketones through ring cleavage, this compound retains both cyclopropyl groups in the final dimer product []. This suggests a different reaction pathway driven by the influence of the thienyl group on the samarium ketyl intermediates.

Q2: What makes the reaction of this compound with samarium diiodide interesting in comparison to other similar compounds?

A2: The reaction of this compound with samarium diiodide stands out due to the preservation of both cyclopropyl rings in the final dimer product. This contrasts with alkyl cyclopropyl ketones, which undergo ring cleavage, and aryl-substituted cyclopropyl ketones, which show a broader range of products due to interactions with the aryl group []. This difference highlights the significant impact of the thienyl group on the reaction pathway and the formation of samarium ketyl intermediates.

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